molecular formula C16H20Cl2N4S B4632608 N-(2,4-dichlorophenyl)-N'-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]thiourea

N-(2,4-dichlorophenyl)-N'-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]thiourea

Cat. No.: B4632608
M. Wt: 371.3 g/mol
InChI Key: FWQDCYOXGUKVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]thiourea is a useful research compound. Its molecular formula is C16H20Cl2N4S and its molecular weight is 371.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.0785732 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Agricultural Applications

Herbicide Efficacy and Environmental Fate
The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to the dichlorophenyl component of the compound , is extensively utilized in agriculture for weed control. Research on its behavior in agricultural environments and microbial biodegradation aspects reveals that 2,4-D is one of the main herbicides used in crops such as rice, wheat, and corn to control broadleaf weeds. Its widespread use has led to concerns about environmental pollution and the role of microorganisms in its degradation, highlighting the need for sustainable agricultural practices and the development of environmentally friendly pesticides (Magnoli et al., 2020).

Toxicity and Risk Assessment
The environmental impact and human health risks of herbicides, including those chemically similar to the compound of interest, have been systematically reviewed. For instance, Islam et al. (2017) discuss the potential lethal effects of 2,4-D on non-target organisms, including humans, due to its widespread environmental presence. The study underscores the importance of evaluating the eco-toxicological risks of such compounds, suggesting a need for comprehensive environmental monitoring and stringent regulatory standards to mitigate exposure risks (Islam et al., 2017).

Biochemical and Medicinal Chemistry Applications

Chemosensors and Analytical Chemistry
Thiourea derivatives, including those structurally related to N-(2,4-dichlorophenyl)-N'-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]thiourea, have found significant applications as chemosensors. Al-Saidi and Khan (2022) review the use of thioureas in the development of colorimetric and fluorescent chemosensors for detecting anions and neutral analytes. These sensors are employed in biological, environmental, and agricultural samples, indicating the compound's potential utility in analytical applications and environmental monitoring (Al-Saidi & Khan, 2022).

Coordination Chemistry and Biological Applications
The coordination chemistry of thiourea derivatives with metals such as Cu, Ag, and Au highlights their medicinal importance and potential in chemosensing. Khan et al. (2020) discuss the enhanced biological activities of thiourea derivatives through metal coordination, suggesting their utility in pharmaceutical chemistry and analytical applications as chemosensors for detecting various environmental and biological analytes. This review illustrates the versatility of thiourea derivatives in contributing to advancements in medicinal chemistry and environmental science (Khan et al., 2020).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N4S/c1-16(2,3)14(10-22-8-4-7-19-22)21-15(23)20-13-6-5-11(17)9-12(13)18/h4-9,14H,10H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQDCYOXGUKVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1C=CC=N1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-N'-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]thiourea
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-N'-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]thiourea
Reactant of Route 3
N-(2,4-dichlorophenyl)-N'-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]thiourea
Reactant of Route 4
N-(2,4-dichlorophenyl)-N'-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]thiourea
Reactant of Route 5
N-(2,4-dichlorophenyl)-N'-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]thiourea
Reactant of Route 6
N-(2,4-dichlorophenyl)-N'-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]thiourea

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